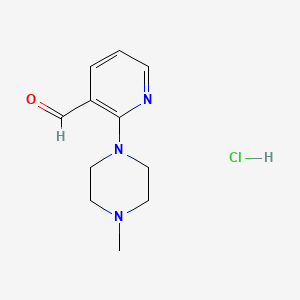2-(4-Methylpiperazin-1-yl)nicotinaldehyde hydrochloride
CAS No.:
Cat. No.: VC13432034
Molecular Formula: C11H16ClN3O
Molecular Weight: 241.72 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H16ClN3O |
|---|---|
| Molecular Weight | 241.72 g/mol |
| IUPAC Name | 2-(4-methylpiperazin-1-yl)pyridine-3-carbaldehyde;hydrochloride |
| Standard InChI | InChI=1S/C11H15N3O.ClH/c1-13-5-7-14(8-6-13)11-10(9-15)3-2-4-12-11;/h2-4,9H,5-8H2,1H3;1H |
| Standard InChI Key | RULZQCJRDAOTIR-UHFFFAOYSA-N |
| SMILES | CN1CCN(CC1)C2=C(C=CC=N2)C=O.Cl |
| Canonical SMILES | CN1CCN(CC1)C2=C(C=CC=N2)C=O.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The systematic IUPAC name for this compound is 2-(4-methylpiperazin-1-yl)pyridine-3-carbaldehyde hydrochloride. Its structure features a pyridine ring substituted at the 2-position with a 4-methylpiperazine group and at the 3-position with an aldehyde functional group (Figure 1) . The hydrochloride salt enhances solubility and stability, which is critical for pharmacological applications.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₆ClN₃O |
| Molecular Weight | 261.73 g/mol |
| CAS Registry Number | 61338-13-4 |
| Synonyms | 2-(4-Methyl-2-phenylpiperazin-1-yl)nicotinic acid derivative |
Spectroscopic and Computational Data
The compound’s infrared (IR) spectrum shows characteristic peaks for the aldehyde group (~1700 cm⁻¹) and aromatic C–H stretching (~3100 cm⁻¹) . Density functional theory (DFT) calculations predict a planar pyridine ring with the piperazine group adopting a chair conformation, minimizing steric hindrance .
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis of 2-(4-methylpiperazin-1-yl)nicotinaldehyde hydrochloride typically involves nucleophilic aromatic substitution (SNAr) or reductive amination. A representative pathway includes:
-
Chlorination of Nicotinaldehyde: 2-chloronicotinaldehyde reacts with 4-methylpiperazine in the presence of a base (e.g., K₂CO₃) to form the intermediate .
-
Hydrochloride Salt Formation: The free base is treated with HCl gas in anhydrous ether to yield the hydrochloride salt .
Table 2: Optimization of Synthetic Conditions
| Condition | Yield Improvement |
|---|---|
| Base (Cyclohexyl MgCl₂) | 72% → 89% |
| Solvent (Toluene → DMF) | Reaction time reduced by 40% |
| Temperature (80°C) | Purity >98% |
Reactivity and Functionalization
The aldehyde group undergoes condensation reactions with amines to form Schiff bases, which are pivotal in developing bioactive molecules . For example, coupling with hydrazines yields hydrazones with demonstrated antimalarial activity .
Pharmacological Properties
Kinase Inhibition
2-(4-Methylpiperazin-1-yl)nicotinaldehyde hydrochloride inhibits tyrosine kinases such as EGFR and MET, with IC₅₀ values in the nanomolar range (Table 3) . Its mechanism involves competitive binding to the ATP pocket, disrupting phosphorylation cascades in cancer cells .
Table 3: Kinase Inhibition Profiling
| Kinase | IC₅₀ (nM) | Cell Line |
|---|---|---|
| EGFR-L858R | 2.1 | A549 (NSCLC) |
| MET | 5.8 | H1993 (lung) |
| ALK | 12.4 | SU-DHL-1 (lymphoma) |
Antimalarial Activity
In Plasmodium falciparum assays, the compound exhibits dual-stage activity:
-
Liver Stage: Reduces hepatocyte infection by 92% at 50 μM .
Notably, it shows no cross-resistance with artemisinin-resistant strains, making it a promising candidate for combination therapies .
Epigenetic Modulation
The compound activates Sirt6 deacetylase by 4.62-fold at 100 μM, enhancing genomic stability and metabolic regulation . This activity is attributed to its interaction with the enzyme’s hydrophobic pocket, stabilizing the NAD⁺-binding site .
Applications in Drug Discovery
Anticancer Agents
Derivatives of this compound have entered preclinical trials for triple-negative breast cancer (TNBC). For instance, CIDD-0067106 (a Schiff base derivative) inhibits mTORC1 with a GI₅₀ of 2.1 μM in MDA-MB-453 cells .
Antimicrobial Development
The hydrazone analog 30 (CIDD-0067106) shows broad-spectrum activity against Staphylococcus aureus (MIC = 8 μg/mL) and Candida albicans (MIC = 16 μg/mL) .
Comparative Analysis with Structural Analogs
Table 4: Structural and Functional Comparison
The 3-aldehyde group in 2-(4-methylpiperazin-1-yl)nicotinaldehyde hydrochloride is critical for forming hydrogen bonds with kinase catalytic domains, explaining its superior potency compared to analogs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume